

TES-1025: Essential Safety and Handling Guide for Laboratory Professionals

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Compound of Interest		
Compound Name:	TES-1025	
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For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of **TES-1025**, a potent and selective human α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD) inhibitor. This document provides critical safety information, detailed experimental protocols, and insights into its mechanism of action to support your research and development endeavors.

Core Safety and Logistical Information

While a specific Safety Data Sheet (SDS) for **TES-1025** is not publicly available, general laboratory best practices for handling potent research compounds should be strictly followed. The following procedures are based on established guidelines for the management of hazardous chemical waste in a research environment.

Proper Disposal Procedures

Proper disposal of **TES-1025** and any contaminated materials is crucial to ensure laboratory and environmental safety. As a potent bioactive compound, it should be treated as hazardous chemical waste.

Step-by-Step Disposal Guidance:

 Waste Segregation: Never dispose of TES-1025 down the sink or in regular trash.[1] It must be segregated as chemical waste. Do not mix with biological or radioactive waste unless following specific institutional protocols for multihazardous waste.[2]



- Containerization: Collect all waste materials containing TES-1025 (e.g., unused compound, contaminated labware, and personal protective equipment) in a dedicated, clearly labeled, and leak-proof hazardous waste container.[1][3] The container must be chemically resistant and kept closed except when adding waste.[1]
- Labeling: Clearly label the waste container with "Hazardous Waste" and list the chemical contents, including "TES-1025". This ensures proper identification for disposal by your institution's Environmental Health and Safety (EHS) department.
- Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials.[1] It is recommended to use secondary containment for liquid waste.
 [1]
- Institutional Pickup: Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.[1] They are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
- Empty Containers: To be considered non-hazardous, empty containers of TES-1025 must be thoroughly rinsed. The first rinseate must be collected and disposed of as hazardous waste.
 [1] For highly potent or toxic compounds, it is best practice to collect the first three rinses as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for **TES-1025** based on available research.

Property	Value	Reference
IC50 (ACMSD Inhibition)	13 nM	[4][5]
Ki (Inhibition Constant)	0.85 ± 0.22 nM	[4][5]
In Vivo Half-life (t1/2) (IV, 0.5 mg/kg in mice)	~5.33 hours	[6]
Cmax (Oral, 5 mg/kg in mice)	2570 ng/mL (at 2 hours)	[6]



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Experimental Protocols ACMSD Inhibition Assay (Coupled Spectrophotometric Assay)

This protocol is used to determine the inhibitory activity of **TES-1025** on human α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD).[7]

Materials:

- Recombinant human ACMSD (hACMSD)
- · 3-hydroxyanthranilic acid
- Recombinant 3-hydroxyanthranilate 3,4-dioxygenase
- TES-1025 (or other test compounds) dissolved in DMSO
- Assay buffer (e.g., 25 mM HEPES buffer, pH 7.0 with 5% glycerol)
- Spectrophotometer capable of reading at 360 nm

Procedure:

- Substrate Generation: In a pre-assay mixture, generate the ACMS substrate from 10 μM 3hydroxyanthranilic acid using recombinant 3-hydroxyanthranilate 3,4-dioxygenase. Monitor the formation of ACMS at 360 nm until the reaction is complete.[6]
- Enzyme Reaction: To the assay mixture containing the generated ACMS, add an appropriate amount of hACMSD. The final DMSO concentration in all reaction mixtures should be maintained at 1.0%.[6]
- Inhibitor Addition: For IC50 determination, add serial dilutions of TES-1025 to the assay mixture along with the hACMSD.[6]
- Measurement: Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the decay of ACMS.[8]



Calculation: Calculate the initial rate of the reaction. The enzyme activity is determined from
the initial rate of absorbance decrease, subtracted from that of a control reaction without
ACMSD.[6] The IC50 value is then calculated from the dose-response curve.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the pharmacokinetic properties of **TES-1025** in male CD-1 mice.[6]

Phases of the Study:

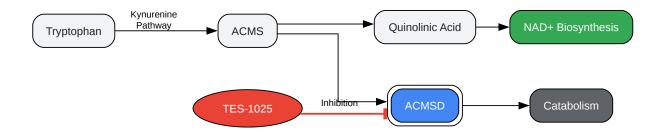
- Phase 1 (Oral Administration):
 - Administer TES-1025 orally to a cohort of mice at a target dose of 5 mg/kg.[6]
 - Collect blood, brain, and liver samples at various time points up to 8 hours postadministration (n=3 animals per time point).
- Phase 2 (Intravenous Administration):
 - Administer TES-1025 intravenously to a cohort of mice at a target dose of 0.5 mg/kg.[6]
 - Collect blood samples from the lateral tail vein at intervals up to 24 hours postadministration.[6]
- Phase 3 (Co-administration Study):
 - Administer a single intravenous dose of an appropriate modulator (e.g., Elacridar at 5 mg/kg) shortly before the oral administration of TES-1025 at a target dose of 5 mg/kg.[6]
 - Collect blood and brain samples at a specified time point (e.g., 0.5 hours) after TES-1025 administration.[6]

Signaling Pathway and Experimental Workflow Diagrams



TES-1025 Mechanism of Action in the Kynurenine Pathway

The following diagram illustrates the role of ACMSD in the kynurenine pathway and the mechanism of action of **TES-1025**. ACMSD is a key enzyme that diverts the tryptophan metabolite α -amino- β -carboxymuconate- ϵ -semialdehyde (ACMS) towards catabolism. By inhibiting ACMSD, **TES-1025** promotes the conversion of ACMS to quinolinic acid, a precursor for de novo NAD+ synthesis.[4][7]



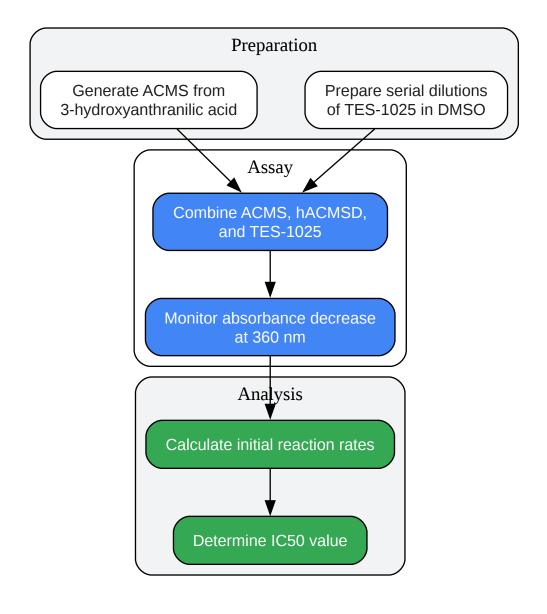
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Caption: Mechanism of **TES-1025** action in the kynurenine pathway.

Experimental Workflow for ACMSD Inhibition Assay

This diagram outlines the key steps in the spectrophotometric assay to determine the inhibitory effect of **TES-1025** on ACMSD.





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Caption: Workflow for determining the IC50 of TES-1025 against ACMSD.

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